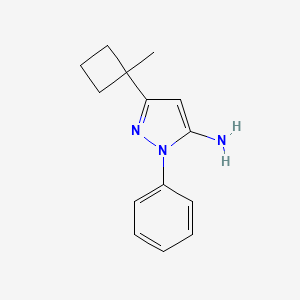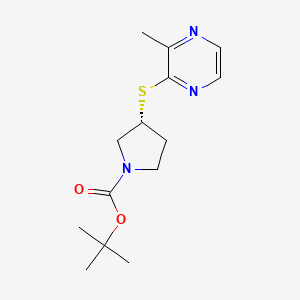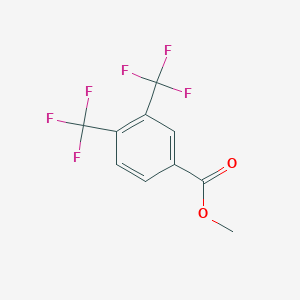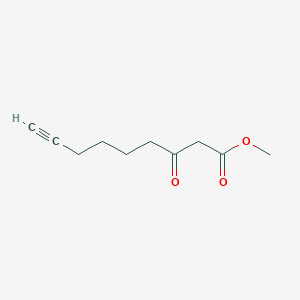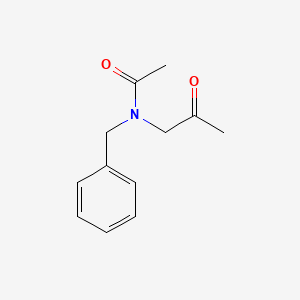
N-benzyl-N-(2-oxopropyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-(2-oxopropyl)acetamide: is an organic compound with the molecular formula C12H15NO2. It is a derivative of acetamide, where the nitrogen atom is substituted with a benzyl group and a 2-oxopropyl group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-benzyl-N-(2-oxopropyl)acetamide can be synthesized through a multi-step reaction process. One common method involves the reaction of benzylamine with acetyl chloride to form N-benzylacetamide. This intermediate is then reacted with 2-bromoacetone under basic conditions to yield this compound. The reaction conditions typically involve the use of solvents like dichloromethane and bases such as sodium hydroxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled temperature conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: N-benzyl-N-(2-oxopropyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of benzyl carboxylic acid or benzyl ketone.
Reduction: Formation of N-benzyl-N-(2-hydroxypropyl)acetamide.
Substitution: Formation of halogenated derivatives of this compound.
Applications De Recherche Scientifique
Chemistry: N-benzyl-N-(2-oxopropyl)acetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with enzymes and proteins. It may act as an inhibitor or modulator of specific biological pathways.
Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its pharmacological properties, including its potential as an analgesic or anti-inflammatory agent.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique structure makes it valuable for the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of N-benzyl-N-(2-oxopropyl)acetamide involves its interaction with specific molecular targets. The benzyl group may facilitate binding to hydrophobic pockets in enzymes or receptors, while the 2-oxopropyl group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
N-benzylacetamide: Lacks the 2-oxopropyl group, making it less reactive in certain chemical reactions.
N-(2-oxopropyl)acetamide: Lacks the benzyl group, affecting its binding affinity to certain molecular targets.
N-benzyl-N-methylacetamide: Substitution of the 2-oxopropyl group with a methyl group alters its chemical properties and reactivity.
Uniqueness: N-benzyl-N-(2-oxopropyl)acetamide is unique due to the presence of both the benzyl and 2-oxopropyl groups. This combination provides a balance of hydrophobic and hydrophilic properties, making it versatile in various chemical and biological applications.
Propriétés
Numéro CAS |
61357-16-2 |
|---|---|
Formule moléculaire |
C12H15NO2 |
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
N-benzyl-N-(2-oxopropyl)acetamide |
InChI |
InChI=1S/C12H15NO2/c1-10(14)8-13(11(2)15)9-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3 |
Clé InChI |
WHOMALFADXYJII-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CN(CC1=CC=CC=C1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Bromo-6-methylpyrido[4,3-d]pyrimidin-5-one](/img/structure/B13976696.png)

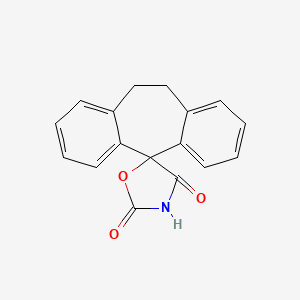
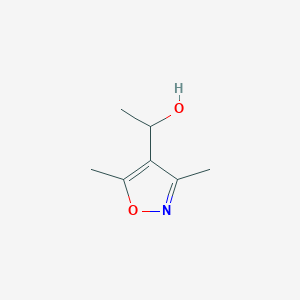
![1-[1-(Phenylmethoxy)-2-naphthalenyl]ethanone](/img/structure/B13976720.png)
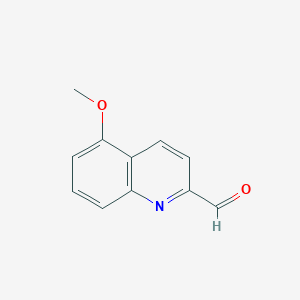
![5-(6-(3-Aminophenyl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyridin-2-amine](/img/structure/B13976740.png)
![4-Methoxythieno[3,2-c]pyridine](/img/structure/B13976748.png)

